molecular formula C19H15FN2S B5878744 1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea

1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea

Cat. No.: B5878744
M. Wt: 322.4 g/mol
InChI Key: VEEYQRPQQXLZQR-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of 1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea typically involves the reaction of biphenyl-2-amine with 3-fluorophenyl isothiocyanate. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

Biphenyl-2-amine+3-fluorophenyl isothiocyanateThis compound\text{Biphenyl-2-amine} + \text{3-fluorophenyl isothiocyanate} \rightarrow \text{this compound} Biphenyl-2-amine+3-fluorophenyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The molecular pathways involved may include inhibition of enzyme activity and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

1-Biphenyl-2-yl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiourea derivatives.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2S/c20-15-9-6-10-16(13-15)21-19(23)22-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEYQRPQQXLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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